4-[(2,2-dimethylpropanoyl)amino]-N-(3-pyridinyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(2,2-dimethylpropanoyl)amino]-N-(3-pyridinyl)benzamide, commonly known as DPA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DPA is a small molecule that acts as a selective inhibitor of the protein kinase CK2, which is involved in various cellular processes such as cell growth, differentiation, and apoptosis.
Mécanisme D'action
DPA exerts its biological effects by selectively inhibiting the activity of CK2, which is a serine/threonine protein kinase that regulates various cellular processes. CK2 has been implicated in the development and progression of various diseases, including cancer, inflammation, and neurodegeneration. By inhibiting CK2, DPA disrupts the signaling pathways that promote cell growth and survival, leading to apoptosis in cancer cells and neuroprotection in models of neurodegenerative diseases.
Biochemical and Physiological Effects:
DPA has been shown to have various biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, and modulation of immune responses. DPA has also been reported to have anti-inflammatory and antioxidant properties, which may contribute to its neuroprotective effects. Additionally, DPA has been shown to modulate the activity of various enzymes and transcription factors, indicating its potential as a versatile research tool.
Avantages Et Limitations Des Expériences En Laboratoire
DPA has several advantages as a research tool, including its high selectivity and potency as a CK2 inhibitor, its ability to induce apoptosis in cancer cells, and its neuroprotective effects in models of neurodegenerative diseases. However, DPA also has some limitations, including its limited solubility in aqueous solutions, its potential toxicity at high concentrations, and its potential off-target effects on other kinases.
Orientations Futures
There are several future directions for research on DPA, including its potential as a therapeutic agent for cancer, neurodegenerative diseases, and viral infections. Further studies are needed to determine the optimal dosage and administration routes for DPA in various disease models. Additionally, the development of novel analogs of DPA with improved pharmacokinetic properties and selectivity may lead to the discovery of more potent and effective CK2 inhibitors. Finally, the use of DPA as a research tool to study the role of CK2 in various cellular processes may provide new insights into the mechanisms of disease and potential therapeutic targets.
Méthodes De Synthèse
The synthesis of DPA involves a multi-step process that begins with the reaction of 4-aminobenzamide with acetic anhydride to form N-acetyl-4-aminobenzamide. This intermediate is then reacted with 2,2-dimethylpropanoic acid and pyridine to obtain the final product, 4-[(2,2-dimethylpropanoyl)amino]-N-(3-pyridinyl)benzamide. The synthesis of DPA has been optimized to achieve high yields and purity, making it suitable for various research applications.
Applications De Recherche Scientifique
DPA has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and viral infections. As a selective inhibitor of CK2, DPA has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. DPA has also been reported to have neuroprotective effects in models of Parkinson's and Alzheimer's diseases. Additionally, DPA has been shown to inhibit the replication of hepatitis C virus, making it a potential candidate for antiviral therapy.
Propriétés
Nom du produit |
4-[(2,2-dimethylpropanoyl)amino]-N-(3-pyridinyl)benzamide |
---|---|
Formule moléculaire |
C17H19N3O2 |
Poids moléculaire |
297.35 g/mol |
Nom IUPAC |
4-(2,2-dimethylpropanoylamino)-N-pyridin-3-ylbenzamide |
InChI |
InChI=1S/C17H19N3O2/c1-17(2,3)16(22)20-13-8-6-12(7-9-13)15(21)19-14-5-4-10-18-11-14/h4-11H,1-3H3,(H,19,21)(H,20,22) |
Clé InChI |
YHIJPWKPJGZUGU-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)NC1=CC=C(C=C1)C(=O)NC2=CN=CC=C2 |
SMILES canonique |
CC(C)(C)C(=O)NC1=CC=C(C=C1)C(=O)NC2=CN=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.